molecular formula C15H24N2O3 B263730 N-tert-butyl-2-(4-{[(2-hydroxyethyl)amino]methyl}phenoxy)acetamide

N-tert-butyl-2-(4-{[(2-hydroxyethyl)amino]methyl}phenoxy)acetamide

Cat. No. B263730
M. Wt: 280.36 g/mol
InChI Key: GXZYAWXMHODRPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-butyl-2-(4-{[(2-hydroxyethyl)amino]methyl}phenoxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BAY 41-8543 and belongs to the class of compounds known as soluble guanylate cyclase (sGC) activators. In

Mechanism of Action

BAY 41-8543 activates N-tert-butyl-2-(4-{[(2-hydroxyethyl)amino]methyl}phenoxy)acetamide by binding to the heme moiety in the enzyme, leading to an increase in cGMP production. cGMP then activates protein kinase G, which leads to various downstream effects, including vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects.
Biochemical and physiological effects:
BAY 41-8543 has been shown to have various biochemical and physiological effects, including vasodilation, anti-inflammatory effects, and reduction of oxidative stress. It has also been found to improve cardiac function and reduce pulmonary vascular resistance in animal models of heart failure and pulmonary hypertension.

Advantages and Limitations for Lab Experiments

BAY 41-8543 has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. However, it also has some limitations, including its relatively high cost and limited solubility in aqueous solutions.

Future Directions

There are several future directions for the study of BAY 41-8543. One area of interest is the potential use of this compound in the treatment of pulmonary hypertension and heart failure in humans. Another area of interest is the potential use of BAY 41-8543 in the treatment of other diseases, such as diabetes and cancer, where it may have anti-inflammatory and antioxidant effects. Additionally, further studies are needed to explore the mechanisms of action of BAY 41-8543 and its potential interactions with other drugs and compounds.

Synthesis Methods

BAY 41-8543 can be synthesized through a multistep process that involves the reaction of tert-butyl 2-(4-hydroxyphenoxy)acetate with 2-(chloromethyl)ethylamine hydrochloride, followed by the reaction with 2-aminoethanol. The resulting product is then purified through recrystallization to obtain BAY 41-8543 in high purity.

Scientific Research Applications

BAY 41-8543 has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and erectile dysfunction. It has been shown to activate N-tert-butyl-2-(4-{[(2-hydroxyethyl)amino]methyl}phenoxy)acetamide, leading to an increase in cyclic guanosine monophosphate (cGMP) levels, which in turn promotes vasodilation and reduces pulmonary vascular resistance. In addition, BAY 41-8543 has been found to have anti-inflammatory properties and can reduce oxidative stress in various cellular models.

properties

Molecular Formula

C15H24N2O3

Molecular Weight

280.36 g/mol

IUPAC Name

N-tert-butyl-2-[4-[(2-hydroxyethylamino)methyl]phenoxy]acetamide

InChI

InChI=1S/C15H24N2O3/c1-15(2,3)17-14(19)11-20-13-6-4-12(5-7-13)10-16-8-9-18/h4-7,16,18H,8-11H2,1-3H3,(H,17,19)

InChI Key

GXZYAWXMHODRPE-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)COC1=CC=C(C=C1)CNCCO

Canonical SMILES

CC(C)(C)NC(=O)COC1=CC=C(C=C1)CNCCO

Origin of Product

United States

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